N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide
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Overview
Description
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide is an organic compound characterized by its unique structure, which includes a benzenecarboximidamide moiety attached to a 1,2-diphenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 1,2-diphenylethene under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide can undergo various chemical reactions, including:
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds also exhibit enzyme inhibitory properties and are used in similar applications.
Benzimidazole Derivatives: Known for their anticancer and antimicrobial activities, these compounds share some structural similarities with N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide.
Uniqueness
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit carbonic anhydrase IX with high selectivity sets it apart from other similar compounds.
Properties
CAS No. |
35424-75-0 |
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Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H18N2/c22-21(19-14-8-3-9-15-19)23-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H2,22,23)/b20-16+ |
InChI Key |
RMZSOCFGZHZLCI-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/N=C(C3=CC=CC=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)N=C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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